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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on the

optimization of the ceftolozane/tazobactam ratio for synergistic effects.

Frequently Asked Questions (FAQs)
Q1: What is the established ratio of ceftolozane to tazobactam and why is it used?

A1: The clinically approved and most commonly studied ratio of ceftolozane to tazobactam is

2:1.[1][2] This fixed ratio has demonstrated synergistic effects against susceptible bacterial

strains.[1] Ceftolozane is a cephalosporin that inhibits bacterial cell wall synthesis by binding to

penicillin-binding proteins (PBPs).[3] Tazobactam is a β-lactamase inhibitor that protects

ceftolozane from degradation by many common β-lactamase enzymes produced by resistant

bacteria.[3] The 2:1 ratio has been shown to be effective in various clinical trials for treating

complicated urinary tract infections, intra-abdominal infections, and pneumonia.

Q2: What are the primary mechanisms of synergy between ceftolozane and tazobactam?

A2: The synergy between ceftolozane and tazobactam is primarily based on the "guardian"

effect of tazobactam. Ceftolozane is susceptible to hydrolysis by certain β-lactamases,

particularly extended-spectrum β-lactamases (ESBLs). Tazobactam irreversibly inhibits many of

these enzymes, preventing the breakdown of ceftolozane and allowing it to reach its target

PBPs. This combination broadens the spectrum of activity of ceftolozane to include many β-

lactamase-producing bacteria that would otherwise be resistant.
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Q3: Is it possible to optimize the ceftolozane/tazobactam ratio for specific bacterial strains or

resistance mechanisms?

A3: While the 2:1 ratio is clinically established, in vitro studies have explored other ratios. For

instance, in a study on Enterobacteriaceae with ESBLs, a 2:1 ratio of ceftolozane to

tazobactam was found to be more potent than 4:1 or 8:1 ratios in reducing the minimum

inhibitory concentration (MIC). The optimal ratio may theoretically depend on the specific β-

lactamase profile and expression levels of the target organism. However, extensive clinical data

supporting alternative ratios is lacking. Researchers investigating novel applications or highly

resistant strains might consider exploring different ratios in preclinical models.

Q4: What are the common mechanisms of resistance to ceftolozane/tazobactam?

A4: Resistance to ceftolozane/tazobactam can emerge through various mechanisms, primarily

in Pseudomonas aeruginosa. These include:

Modifications of the AmpC β-lactamase: Structural changes in the chromosomal AmpC

enzyme can lead to increased hydrolysis of ceftolozane.

Overexpression of AmpC: Mutations in regulatory genes can lead to the overproduction of

AmpC, overwhelming the inhibitory effect of tazobactam.

Acquisition of carbapenemases: These enzymes are not effectively inhibited by tazobactam

and can degrade ceftolozane.

Alterations in Penicillin-Binding Proteins (PBPs): Changes in the target PBPs can reduce the

binding affinity of ceftolozane.

Troubleshooting Guides
Problem 1: Inconsistent or no synergistic effect observed in checkerboard assays.

Possible Cause 1: Incorrect antibiotic concentrations.

Solution: Ensure that the stock solutions of ceftolozane and tazobactam are accurately

prepared and that the serial dilutions in the checkerboard plate cover a clinically relevant

range around the expected MIC of the test organism.
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Possible Cause 2: Bacterial inoculum is too high or too low.

Solution: Prepare the bacterial inoculum to the standard 0.5 McFarland turbidity, which

corresponds to approximately 1.5 x 10^8 CFU/mL, and then dilute it to the final desired

concentration as per the protocol (e.g., 5 x 10^5 CFU/mL).

Possible Cause 3: The test organism is not a suitable candidate for synergy.

Solution: The synergistic effect of tazobactam is most pronounced against bacteria that

produce β-lactamases susceptible to its inhibition. If the organism's primary resistance

mechanism is not a tazobactam-inhibitable β-lactamase (e.g., carbapenemase production,

efflux pumps, or target modification), synergy may not be observed. Characterize the

resistance mechanism of your isolate.

Possible Cause 4: Inappropriate incubation time or conditions.

Solution: Incubate the checkerboard plates at 35-37°C for 16-20 hours. Longer incubation

times may lead to drug degradation or the emergence of resistant subpopulations.

Problem 2: High variability in time-kill assay results.

Possible Cause 1: Inaccurate starting inoculum.

Solution: Precisely quantify the starting inoculum by plating serial dilutions at the

beginning of the experiment. A typical starting inoculum for time-kill assays is around 5 x

10^5 to 1 x 10^6 CFU/mL.

Possible Cause 2: Antibiotic carryover during plating.

Solution: Ensure that samples taken from the time-kill tubes are sufficiently diluted before

plating to minimize antibiotic carryover, which can inhibit growth on the agar plates. If

necessary, use techniques like membrane filtration and washing to remove the antibiotic.

Possible Cause 3: Emergence of resistant subpopulations.

Solution: Plate samples at later time points (e.g., 24 hours) on antibiotic-containing agar to

screen for the growth of resistant mutants. This can provide valuable information on the
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stability of the antimicrobial effect.

Data Presentation
Table 1: In Vitro Synergy of Ceftolozane/Tazobactam in Combination with Other Antibiotics

against Gram-Negative Bacteria

Bacterial
Species

Combinatio
n Agent

Synergy
Rate (%)

Additive/Ind
ifference
Rate (%)

Antagonism
Rate (%)

Reference

P. aeruginosa

(Carbapenem

-Resistant)

Amikacin 40 30 30

P. aeruginosa

(MDR)
Tobramycin

Synergistic

effect

observed

Not specified Not specified

P. aeruginosa

(MDR)
Fosfomycin 88.9 Not specified 0

P. aeruginosa

(MDR)
Aztreonam 18.5 Not specified 0

E. coli & K.

pneumoniae

Aztreonam,

Amikacin,

Tigecycline,

Meropenem

Synergistic

effects in

some strains

Not specified 0

Table 2: In Vivo Efficacy of Different Ceftolozane/Tazobactam Ratios against ESBL-producing

Enterobacteriaceae in a Murine Thigh Infection Model
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Ceftolozane:Tazob
actam Ratio

MIC Reduction
Factor

Efficacy Reference

2:1 8- to 16-fold
Most potent

combination

4:1 ~4-fold Less potent than 2:1

8:1 ~4-fold Less potent than 2:1

Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is adapted from standard checkerboard methodologies.

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of

ceftolozane and tazobactam in combination against a bacterial isolate.

Materials:

Ceftolozane and tazobactam powders

Appropriate solvents for stock solutions

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial isolate

0.5 McFarland turbidity standard

Spectrophotometer

Incubator (35-37°C)

Procedure:
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Prepare Stock Solutions: Prepare concentrated stock solutions of ceftolozane and

tazobactam in their respective solvents.

Prepare Drug Dilutions:

In a 96-well plate, serially dilute ceftolozane along the x-axis (e.g., columns 1-10) in

CAMHB.

Serially dilute tazobactam along the y-axis (e.g., rows A-G) in CAMHB.

The final plate should contain a grid of wells with varying concentrations of both drugs.

Include a row and a column with each drug alone for MIC determination, and a well with

no drugs as a growth control.

Prepare Inoculum:

Culture the bacterial isolate on an appropriate agar plate overnight.

Suspend several colonies in saline or broth and adjust the turbidity to a 0.5 McFarland

standard.

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x

10^5 CFU/mL in each well of the microtiter plate.

Inoculate Plate: Add the prepared bacterial inoculum to all wells of the 96-well plate.

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

Read Results:

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug that

inhibits visible growth.

Determine the MIC of each drug alone and in combination.

Calculate Fractional Inhibitory Concentration (FIC) Index:

FIC of Ceftolozane = (MIC of Ceftolozane in combination) / (MIC of Ceftolozane alone)
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FIC of Tazobactam = (MIC of Tazobactam in combination) / (MIC of Tazobactam alone)

FIC Index (FICI) = FIC of Ceftolozane + FIC of Tazobactam

Interpret Results:

Synergy: FICI ≤ 0.5

Indifference/Additive: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

Time-Kill Assay
This protocol is based on standard time-kill methodologies.

Objective: To assess the bactericidal or bacteriostatic activity of ceftolozane/tazobactam over

time.

Materials:

Ceftolozane and tazobactam

CAMHB

Bacterial isolate

Shaking incubator (35-37°C)

Sterile tubes or flasks

Spectrophotometer

Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

Prepare Inoculum: Grow the bacterial isolate to the early to mid-logarithmic phase in

CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6
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CFU/mL in flasks containing fresh CAMHB.

Add Antibiotics: Add ceftolozane and tazobactam to the test flasks at the desired

concentrations (e.g., based on MIC values). Include a growth control flask with no antibiotic.

Incubation and Sampling:

Incubate the flasks in a shaking incubator at 35-37°C.

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each

flask.

Quantify Viable Bacteria:

Perform serial dilutions of each aliquot in sterile saline or broth.

Plate the dilutions onto appropriate agar plates.

Incubate and Count Colonies: Incubate the plates for 18-24 hours and count the number of

colonies to determine the CFU/mL at each time point.

Analyze Data:

Plot the log10 CFU/mL versus time for each antibiotic concentration and the control.

Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial

inoculum.

Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL.
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Caption: Mechanism of synergistic action between ceftolozane and tazobactam.
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Caption: Experimental workflow for the checkerboard synergy assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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